(2-(3-Bromophenyl)cyclopropyl)methanol
Overview
Description
(2-(3-Bromophenyl)cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.1 g/mol . It features a cyclopropyl group attached to a methanol moiety, with a bromophenyl substituent on the cyclopropyl ring. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This reaction produces cyclopropyl arenes in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromophenyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the phenyl derivative.
Substitution: The major products depend on the nucleophile used, such as azides or nitriles.
Scientific Research Applications
(2-(3-Bromophenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(3-Bromophenyl)cyclopropyl)methanol involves its interaction with various molecular targets and pathways. The cyclopropyl group can participate in ring-opening reactions, while the bromophenyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Phenylcyclopropyl)methanol: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
(2-(4-Bromophenyl)cyclopropyl)methanol: The bromine is positioned differently on the phenyl ring, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
[2-(3-bromophenyl)cyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPYNZPAPFEJFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC(=CC=C2)Br)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274513 | |
Record name | Cyclopropanemethanol, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1278662-49-9 | |
Record name | Cyclopropanemethanol, 2-(3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1278662-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanemethanol, 2-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401274513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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